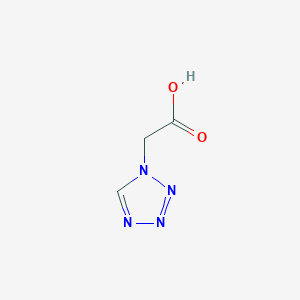

1H-Tetrazole-1-acetic acid

Description

Properties

IUPAC Name |

2-(tetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAIJBHBCCLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057686 | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21732-17-2 | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetrazolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazol-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRAZOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 1H-Tetrazole-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Tetrazole-1-acetic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the acidic tetrazole ring bioisosteric to a carboxylic acid, make it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental methodologies and a structured data presentation.

Core Physicochemical Data

The fundamental physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Unit |

| IUPAC Name | 2-(1H-tetrazol-1-yl)acetic acid | - |

| Molecular Formula | C₃H₄N₄O₂ | - |

| Molecular Weight | 128.09 | g/mol |

| Appearance | White crystalline powder | - |

| Melting Point | 127 - 129.2 | °C |

| Boiling Point (Predicted) | 381.1 ± 44.0 | °C at 760 mmHg |

| Density (Predicted) | 1.78 ± 0.1 | g/cm³ |

| pKa (Predicted) | 2.67 ± 0.10 | - |

| LogP (XLogP3) | -1.242 | - |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method, as described in USP General Chapter <741>, is a standard procedure.[1]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to liquefy is recorded as the initial melting point.

-

The temperature at which the substance is completely liquid is recorded as the final melting point.

-

The melting range is reported as the interval between the initial and final melting points.

-

Boiling Point Determination

While the boiling point of this compound is predicted due to its high value and potential for decomposition, the standard methodology for its experimental determination would follow OECD Guideline 103.[2][3][4]

-

Apparatus: A dynamic vapor pressure apparatus or a differential scanning calorimeter (DSC).

-

Procedure (Dynamic Vapor Pressure Method):

-

The substance is placed in a sample cell, and the pressure in the apparatus is reduced.

-

The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.

-

This process is repeated at various pressures.

-

The boiling point at standard pressure (760 mmHg or 101.3 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the compound. The potentiometric titration method, in line with OECD Guideline 112, is a precise way to determine this value.[5][6][7]

-

Apparatus: A calibrated pH meter with a glass electrode, a burette, and a temperature-controlled titration vessel.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of purified water (or a suitable co-solvent if necessary).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method, as outlined in OECD Guideline 107, is the gold standard for its determination.[8][9][10]

-

Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a vessel at a known volume ratio.

-

The vessel is shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Water Solubility Determination (Flask Method)

Water solubility is a critical property influencing bioavailability and formulation. The flask method, described in OECD Guideline 105, is suitable for compounds with solubilities above 10 mg/L.[11][12][13][14]

-

Apparatus: A constant temperature shaker or magnetic stirrer, and an analytical instrument for concentration measurement.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the compound in the clear aqueous solution is determined using a validated analytical method.

-

The measurement is repeated until a consistent concentration is obtained, which is reported as the water solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical entity such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. scribd.com [scribd.com]

- 2. oecd.org [oecd.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

1H-Tetrazole-1-acetic acid CAS number and molecular structure

1H-Tetrazole-1-acetic acid: A Comprehensive Technical Guide

Introduction: this compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural features, particularly the tetrazole ring, allow it to serve as a bioisostere for the carboxylic acid functional group, a strategy often employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, spectral data, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline powder.[4][5] The molecule consists of an acetic acid moiety attached to a 1H-tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.[2]

Molecular Structure

-

Canonical SMILES: C1=NN=NN1CC(=O)O[9]

Identifiers

| Identifier | Value |

| CAS Number | 21732-17-2[4][7][8] |

| IUPAC Name | 2-(1H-tetrazol-1-yl)acetic acid[8] |

| EC Number | 244-551-7[4][6] |

| UN Number | 0407[4][6] |

| Synonyms | 1-Tetrazoleacetic acid, 1-Tetrazolylacetic acid, 2-(Tetrazol-1-yl)acetic acid[4][6][8] |

Physicochemical Data

| Property | Value |

| Melting Point | 128.2-129.2 °C[4][6] |

| Boiling Point | 381.1 °C at 760 mmHg[4][6] |

| Density | 1.78 g/cm³[4][6] |

| pKa | 2.67 ± 0.10 (Predicted)[5] |

| Water Solubility | Very soluble[5] |

| XLogP3 | -1.24230[4][6] |

| Topological Polar Surface Area | 80.9 Ų[5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound and its esters is well-documented, primarily involving the reaction of a glycine derivative with an orthoformate and an azide source. A common and high-yield method utilizes trimethylsilyl azide.[11][12]

General Synthesis Pathway

The core reaction involves the construction of the tetrazole ring from an amino compound (glycine or its ester), a one-carbon source (orthocarboxylic acid ester), and a nitrogen source (azide).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-acetate

This protocol is adapted from established patent literature for the synthesis of the ethyl ester, a direct precursor that can be hydrolyzed (saponified) to the final acid product.[11][12]

-

Reactant Preparation: To a suitable reaction vessel, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.

-

Addition of Glycine Ester: Add 25.0 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.[11][12]

-

Addition of Azide: Slowly add a prepared solution of trimethylsilyl azide.

-

Reaction Conditions: With continuous stirring, slowly heat the mixture to 70 °C and maintain this temperature for approximately 3 hours.[11][12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[13]

-

Product Isolation (Workup): After the reaction is complete, cool the mixture. The product, ethyl 1H-tetrazole-1-acetate, is isolated via extraction with an appropriate solvent (e.g., chloroform).[14]

-

Purification: The solvent is removed under reduced pressure. The resulting product, often an oil, can crystallize upon cooling or standing at room temperature.[12][14] This process typically yields the ester with high purity (around 95%).[11][13]

-

Saponification (Optional): The purified ethyl ester can be hydrolyzed using standard saponification procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification) to yield the free this compound.[12][13]

Spectral Analysis

Spectral data is crucial for the structural confirmation of this compound.

| Analysis Type | Data Highlights | Solvent / Conditions |

| ¹H NMR | Spectrum available for confirmation of proton environments.[10] | DMSO-d₆[15] |

| ¹³C NMR | Spectrum available for confirmation of carbon skeleton.[15] | DMSO-d₆; Bruker AC-300[15] |

| Mass Spectrometry (MS) | Data available for molecular weight confirmation.[10] | N/A |

| Infrared (IR) Spectroscopy | Data available for functional group identification.[10] | N/A |

Applications in Research and Drug Development

The primary application of this compound in drug discovery stems from the tetrazole moiety's role as a bioisostere of the carboxylic acid group.[1][3]

Carboxylic Acid Bioisostere

The tetrazole ring has a pKa similar to that of a carboxylic acid and a comparable planar structure, allowing it to participate in similar non-covalent interactions (e.g., hydrogen bonding) with biological targets.[3] However, it offers several advantages:

-

Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.[1]

-

Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.[1]

-

Enhanced Potency: The unique electronic properties of the tetrazole ring can lead to stronger interactions with target receptors or enzymes.[1]

Caption: Bioisosteric relationship between carboxylic acid and 1H-tetrazole.

Synthetic Intermediate

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the enzymatic synthesis of Cefazolin, a first-generation cephalosporin antibiotic used to treat bacterial infections.[16] It is also employed in the synthesis of other clinical drugs like losartan and alfentanil.[13]

Safety and Handling

Hazard Classification: Explosive 1.4C[5][8]

This compound is an azo compound and presents a significant reactivity hazard.

-

Explosive Risk: The material can detonate, particularly when sensitized by metal salts or strong acids. Dust may also form an explosive mixture in air.[4][6] It may undergo rapid burning or present a minor blast effect, though explosive effects are largely confined to the package.[6][8]

-

Reactivity: As an acid, it can react with a wide range of substances to produce toxic or flammable gases. These include bases, metals, aldehydes, cyanides, peroxides, and strong oxidizing or reducing agents.[4][8]

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[5] Handle in a well-ventilated area and avoid creating dust.

-

Disposal: This material and its container must be disposed of as hazardous waste.[5] The separated aqueous phase from synthesis can often be safely disposed of by incineration.[11][12]

Conclusion

This compound is a valuable and versatile compound for chemical and pharmaceutical research. Its role as a metabolically stable bioisostere for carboxylic acids has cemented its importance in modern drug design, leading to the development of drugs with improved pharmacokinetic properties. While its synthesis is straightforward, its explosive nature necessitates strict adherence to safety protocols during handling and disposal. The continued exploration of this building block promises to yield novel therapeutic agents across various disease areas.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Tetrazol-1-acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound(21732-17-2) 1H NMR spectrum [chemicalbook.com]

- 11. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 12. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 13. Buy this compound, ethyl ester | 26240-90-4 [smolecule.com]

- 14. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound | 21732-17-2 [chemicalbook.com]

Spectral Data and Synthetic Application of 1H-Tetrazole-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1H-Tetrazole-1-acetic acid, a key intermediate in the synthesis of pharmaceuticals, most notably the cephalosporin antibiotic, Cefazolin. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with typical experimental protocols for these analyses. Additionally, a diagram illustrating its crucial role in the synthesis of Cefazolin is presented.

Spectroscopic Data

The spectral data for this compound are summarized in the tables below. These data are essential for the structural elucidation and quality control of the compound in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.5 | Singlet | CH (Tetrazole ring) |

| ~5.5 | Singlet | CH₂ (Acetic acid moiety) |

| ~13.5 | Broad Singlet | OH (Carboxylic acid) |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~145 | CH (Tetrazole ring) |

| ~50 | CH₂ (Acetic acid moiety) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | N=N, C=N stretches (Tetrazole ring) |

| 1300 - 1000 | Medium | C-N, N-N stretches (Tetrazole ring) |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. The data presented below is based on computed values for the molecular ion and its common adducts.

| m/z | Ion Type |

| 128.03 | [M]⁺ (Monoisotopic Mass) |

| 129.04 | [M+H]⁺ |

| 151.02 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound. These protocols are based on standard practices for similar organic compounds.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC), depending on the volatility and thermal stability of the compound.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its soft ionization, which typically preserves the molecular ion.

-

Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Parameters (for ESI):

-

Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: m/z 50-500.

-

Role in Cefazolin Synthesis

This compound is a critical building block in the pharmaceutical industry, particularly for the synthesis of Cefazolin, a first-generation cephalosporin antibiotic. The following diagram illustrates the key step where this compound is used to acylate the 7-aminocephalosporanic acid (7-ACA) core.

The Genesis of a Crucial Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 1H-Tetrazole-1-acetic acid

For Immediate Release

A comprehensive whitepaper detailing the historical discovery, synthetic evolution, and key experimental protocols for 1H-Tetrazole-1-acetic acid, a pivotal building block in pharmaceutical development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The journey of this compound from a laboratory curiosity to a cornerstone in the synthesis of vital medicines is a compelling narrative of chemical innovation. This technical guide delves into the core of its discovery and the refinement of its synthesis, offering a valuable resource for the scientific community.

A Historical Perspective: The Dawn of Tetrazoleacetic Acids

The exploration of tetrazole-substituted acetic acids can be traced back to the mid-20th century. A seminal work in this area was published in 1956 by C. R. Jacobson and his colleagues, which described a method for preparing 5-substituted-1-tetrazole-1-acetic esters.[1] Their approach involved the reaction of an N-acylated α-amino acid ester with phosphorus pentachloride followed by treatment with hydrazoic acid.[1] This early work laid the foundational chemical principles for accessing this important class of compounds.

Subsequent research in the following years continued to build upon the understanding of tetrazole synthesis. In 1957, F. G. Fallon and R. M. Herbst reported on the synthesis of various 1-substituted tetrazoles through the interaction of alkyl isocyanides with hydrazoic acid.[1][2] Further advancements came in 1962 when W. R. Carpenter investigated the formation of 1,5-disubstituted tetrazoles via the thermal condensation of organic azides with nitriles.[1] These cumulative efforts paved the way for more direct and efficient methods for producing this compound.

Core Synthetic Strategies: A Modern Approach

The contemporary synthesis of this compound has largely converged on a highly efficient one-pot reaction involving three key components: glycine or its ester derivatives, an orthoformate (typically triethyl or trimethyl orthoformate), and an azide source. This methodology has been refined over the years to improve yield, safety, and scalability.

Two primary variations of this core synthesis have emerged, differing mainly in the choice of the azide source:

-

The Sodium Azide Method: This widely used method employs the readily available and cost-effective sodium azide. The reaction is typically carried out in a solvent such as glacial acetic acid.

-

The Trimethylsilyl Azide (TMSA) Method: This approach utilizes the less hazardous trimethylsilyl azide. The reaction often proceeds under milder conditions and can offer high yields.[3] A key advantage is the avoidance of generating highly toxic and explosive hydrazoic acid in situ.[3]

Unraveling the Reaction Pathway

The underlying mechanism of this three-component reaction is a fascinating cascade of chemical transformations. While the precise intermediates can be transient, a generally accepted pathway is as follows:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Initially, glycine (or its ester) reacts with the orthoformate to form an amidine intermediate. This intermediate then reacts with the azide source to generate a transient imidoyl azide. The final step involves an intramolecular cyclization of the imidoyl azide to form the stable tetrazole ring.

Comparative Analysis of Synthetic Protocols

To provide a clear overview for researchers, the following tables summarize quantitative data from various published synthetic methods.

Table 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate using Trimethylsilyl Azide

| Parameter | Value | Reference |

| Starting Materials | Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid, Sodium acetate | [3][4] |

| Reaction Temperature | 70°C | [3][4] |

| Reaction Time | 3 hours | [3][4] |

| Yield | 96.2% | [3][4] |

| Purity | 95% | [3][4] |

Table 2: Alternative Conditions for Ethyl 1H-Tetrazole-1-acetate Synthesis

| Parameter | Value | Reference |

| Starting Materials | Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid, Sodium acetate | [4] |

| Reaction Temperature | 55°C | [4] |

| Reaction Time | 5.5 hours | [4] |

| Yield | >90% | [4] |

Table 3: Synthesis of this compound using Sodium Azide

| Parameter | Value | Reference |

| Starting Materials | Glycine, Sodium azide, Triethyl orthoformate, Acetic acid | [5] |

| Reaction Temperature | 80°C (Reflux) | [5] |

| Reaction Time | 3 hours | [5] |

| Post-processing | Acidification with HCl, Extraction with ethyl acetate | [5] |

| Product Purity | Crystalline solid | [5] |

Detailed Experimental Protocols

For practical application in a laboratory setting, the following are detailed methodologies for key experiments.

Protocol 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate via the Trimethylsilyl Azide Method

This protocol is adapted from the patent literature.[3][4]

Materials:

-

Glycine ethyl ester hydrochloride

-

Trimethyl orthoformate

-

Trimethylsilyl azide

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of trimethylsilyl azide, add trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate.

-

Cool the mixture to approximately 40°C.

-

Slowly add glycine ethyl ester hydrochloride to the mixture with stirring.

-

Gradually heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the mixture and work up by extraction with a suitable solvent.

-

The resulting ester can be crystallized from the solvent. The initially oily product should crystallize upon standing at room temperature.

Expected Outcome:

This procedure is reported to yield ethyl 1H-tetrazole-1-acetate with a purity of 95% and an overall yield of 96.2% based on the amount of trimethylsilyl azide used.[3][4] The ester can be subsequently saponified to the free acid if desired.

Protocol 2: Synthesis of this compound via the Sodium Azide Method

This protocol is based on a published experimental procedure.[5]

Materials:

-

Glycine (2-aminoacetic acid)

-

Sodium azide

-

Triethoxymethane (Triethyl orthoformate)

-

Acetic acid

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

To a solution of glycine in acetic acid, add triethoxymethane and sodium azide.

-

Reflux the mixture for 3 hours at 80°C.

-

Cool the mixture to room temperature.

-

Add concentrated hydrochloric acid to the filtrate to precipitate the crude product.

-

Extract the precipitate with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent under vacuum to afford the this compound.

Expected Outcome:

This method yields this compound as a solid product.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its early explorations to the robust and high-yielding methods employed today. The one-pot reaction of glycine, an orthoformate, and an azide source stands as a testament to the elegance and efficiency of modern organic synthesis. This technical guide provides a comprehensive resource for researchers, enabling a deeper understanding of the historical context, synthetic methodologies, and practical execution of these important chemical transformations. As the demand for novel pharmaceuticals continues to grow, the foundational knowledge of synthesizing such critical building blocks will remain indispensable for the advancement of medicinal chemistry.

References

- 1. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]

- 2. Fallon, F.G. and Herbst, R.M. (1957) Synthesis of 1-Substituted Tetrazoles. Journal of Organic Chemistry, 22, 933- 936. - References - Scientific Research Publishing [scirp.org]

- 3. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 4. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 5. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 1H-Tetrazole-1-acetic acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of the tetrazole ring is a critical consideration in the design and development of therapeutic agents. As a bioisostere for the carboxylic acid group, the tetrazole moiety is a common feature in many pharmaceuticals. The position of the proton on the tetrazole ring, existing predominantly as 1H- and 2H-tautomers, significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the tautomerism of 1H-tetrazole-1-acetic acid and its derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying chemical principles.

The Tautomeric Equilibrium

This compound and its derivatives exist in a dynamic equilibrium between the 1H- and 2H-tautomers. The predominance of one tautomer over the other is dictated by the physical state of the compound, the polarity of the solvent, and the electronic nature of substituents on both the tetrazole ring and the acetic acid moiety.

Generally, in the solid state, the more polar 1H-tautomer is favored due to stabilizing intermolecular interactions within the crystal lattice.[1][2] Conversely, in the gas phase, the less polar 2H-tautomer is typically the more stable form.[3][4] In solution, both tautomers coexist in an equilibrium, with the proportion of the 1H-tautomer increasing with the polarity of the solvent.[3]

The interconversion between these tautomers involves proton transfer, which can occur through unimolecular or assisted pathways. Unimolecular proton shifts have high activation energy barriers, while intermolecular, solvent-assisted or self-assisted (via dimer formation) proton transfers exhibit significantly lower energy barriers, facilitating rapid equilibration.[4]

Quantitative Analysis of Tautomerism

The determination of the tautomeric ratio is crucial for understanding the behavior of these compounds in different environments. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the quantitative analysis of tautomeric mixtures in solution.

Spectroscopic Data for Tautomer Identification

The differentiation between the 1H- and 2H-tautomers of tetrazole-1-acetic acid and its derivatives can be achieved through a combination of spectroscopic methods. The following tables summarize key spectroscopic data for the characterization of these tautomers.

Table 1: NMR Spectroscopic Data for Tetrazole Tautomers

| Tautomer | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |

| This compound | ¹H | Methylene (CH₂): ~5.8 ppm, Tetrazole CH: ~9.3 ppm | The chemical shifts are sensitive to solvent and concentration. |

| ¹³C | Methylene (CH₂): ~50 ppm, Tetrazole CH: ~145 ppm | ||

| ¹⁵N | N1: ~ -160 to -170, N2: ~ -80 to -90, N3: ~ -10 to -20, N4: ~ -10 to -20 | The chemical shift of the protonated nitrogen (N1) is significantly different from the unprotonated nitrogens. | |

| 2H-Tetrazole-1-acetic acid | ¹H | Methylene (CH₂): ~6.0 ppm, Tetrazole CH: ~8.7 ppm | The tetrazole CH proton is typically upfield compared to the 1H-tautomer. |

| ¹³C | Methylene (CH₂): ~52 ppm, Tetrazole CH: ~155 ppm | ||

| ¹⁵N | N1: ~ -80 to -90, N2: ~ -230 to -240, N3: ~ -10 to -20, N4: ~ -80 to -90 | The chemical shift of the protonated nitrogen (N2) is highly shielded. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substituents.

Table 2: Vibrational Spectroscopy Data for Tetrazole Tautomers

| Tautomer | Technique | Wavenumber (cm⁻¹) | Assignment |

| 1H-Tautomer | IR | ~3100-3000 | N-H stretch |

| IR | ~1730-1700 | C=O stretch (acid) | |

| Raman | ~1450-1400 | Ring stretching | |

| 2H-Tautomer | IR | ~3150-3050 | N-H stretch |

| IR | ~1740-1710 | C=O stretch (acid) | |

| Raman | ~1480-1430 | Ring stretching |

Note: These are general ranges and specific values depend on the molecular environment and substitution.

Experimental Protocols

Synthesis of Ethyl (1H-Tetrazol-1-yl)acetate (A Representative Derivative)

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethyl orthoformate

-

Sodium azide

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of glycine ethyl ester hydrochloride (0.1 mol) in glacial acetic acid (50 mL), add triethyl orthoformate (0.22 mol) and sodium azide (0.11 mol).[5]

-

Reflux the mixture with stirring for 3 hours at 80°C.[5]

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ethyl (1H-tetrazol-1-yl)acetate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the tetrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Add a small amount of an internal standard (e.g., TMS) if required for chemical shift referencing.

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.

-

For quantitative ¹H NMR, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

-

Integrate the signals corresponding to specific protons of the 1H and 2H tautomers to determine their relative concentrations.

Computational Investigation of Tautomerism

Methodology:

-

Structure Optimization and Frequency Calculations:

-

Build the initial structures of the 1H- and 2H-tautomers of the tetrazole derivative.

-

Perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]

-

Confirm that the optimized structures correspond to true energy minima by the absence of imaginary frequencies.

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Incorporate solvent effects using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Transition State Search:

-

To study the interconversion pathway, perform a transition state search for the proton transfer reaction between the two tautomers using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Verify the transition state by the presence of a single imaginary frequency corresponding to the proton transfer coordinate.

-

-

NMR Chemical Shift Prediction:

-

Calculate the NMR chemical shifts for the optimized tautomer structures using the Gauge-Independent Atomic Orbital (GIAO) method. Compare the calculated shifts with experimental data to aid in the assignment of tautomers.

-

X-ray Crystallography

Crystal Growth:

-

Grow single crystals of the tetrazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.[5]

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. This will unequivocally determine the tautomeric form present in the solid state.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole-1-acetic acid.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for the synthesis, characterization, and analysis of tautomerism.

Tautomer Interconversion Pathway

Caption: Unimolecular vs. assisted pathways for tautomer interconversion.

Conclusion

The tautomeric equilibrium of this compound and its derivatives is a multifaceted phenomenon governed by a delicate balance of intermolecular and intramolecular forces. A thorough understanding and characterization of this equilibrium are paramount for the rational design of drugs incorporating this important scaffold. The combination of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the tautomeric preferences and interconversion dynamics of these versatile molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in medicinal chemistry and drug development to navigate the complexities of tetrazole tautomerism.

References

- 1. A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles | Semantic Scholar [semanticscholar.org]

- 2. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1H-Tetrazole-1-acetic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 1H-Tetrazole-1-acetic acid in a range of aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility characteristics, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Executive Summary

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals. Its solubility in different solvent systems is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide consolidates findings from scientific literature to provide a qualitative and methodological framework for understanding and determining the solubility of this compound. While specific quantitative data from key studies are proprietary, this document furnishes the necessary context and procedural knowledge for its empirical determination.

Solubility of this compound

A key study has systematically investigated the solubility of this compound in a variety of common laboratory solvents across a temperature range of 283 K to 323 K.[1] The research employed a laser monitoring observation technique to ascertain the dissolution point.[1]

The solvents in which the solubility of this compound was assessed are summarized in the table below. While the precise quantitative solubility values (e.g., in g/100g of solvent or mole fraction) from this study are not publicly available, the acetic acid moiety of the compound suggests enhanced solubility in polar solvents.[2]

| Solvent | Classification | Temperature Range Studied (K) |

| Water | Aqueous (Polar) | 283 - 323 |

| Methanol | Organic (Polar) | 283 - 323 |

| Ethanol | Organic (Polar) | 283 - 323 |

| 1-Propanol | Organic (Polar) | 283 - 323 |

| 2-Propanol | Organic (Polar) | 283 - 323 |

| Acetone | Organic (Polar) | 283 - 323 |

| Ethyl Acetate | Organic (Polar) | 283 - 323 |

| Butyl Acetate | Organic (Polar) | 283 - 323 |

Table 1: Overview of Solvents and Conditions Studied for this compound Solubility.[1]

Experimental Protocol for Solubility Determination

The primary method cited for determining the solubility of this compound is the laser monitoring observation technique.[1] This method relies on the principle that the intensity of a laser beam passing through a solution will change as solid particles dissolve.

Principle

In a suspension of an undissolved solute in a solvent, the solid particles scatter and obstruct a transmitted laser beam, resulting in low light intensity at the detector. As the solute dissolves upon heating or addition of more solvent, the number of undissolved particles decreases, leading to an increase in the intensity of the transmitted light. The point at which the laser intensity reaches a maximum and stabilizes corresponds to the complete dissolution of the solute, thus defining the solubility at that specific temperature and concentration.

Apparatus

A standard setup for this technique involves:

-

A jacketed glass vessel (typically 300 mL) to maintain a constant temperature.

-

A temperature-controlled water bath with a thermoelectric controller for precise temperature regulation (±0.05 K).

-

A magnetic stirrer or overhead stirrer to ensure the solution is well-mixed.

-

A laser source (e.g., He-Ne laser).

-

A photodetector to measure the intensity of the transmitted laser beam.

-

A data acquisition system to record temperature and laser intensity.

Procedure

The experimental procedure for determining the solubility of this compound using the laser monitoring technique is as follows:

-

Preparation: A known mass of this compound is added to a known volume or mass of the chosen solvent in the jacketed vessel.

-

Temperature Control: The water bath is set to the desired starting temperature, and the circulating water maintains a constant temperature within the vessel.

-

Agitation: The solution is continuously stirred to ensure homogeneity.

-

Laser Monitoring: A laser beam is passed through the suspension, and the intensity of the transmitted light is measured by the photodetector.

-

Titration/Heating:

-

Isothermal Method: While maintaining a constant temperature, small, known volumes of the solvent are incrementally added until the laser intensity reaches a maximum and no longer changes, indicating complete dissolution.

-

Polythermal Method: The temperature of the suspension is slowly increased at a controlled rate. The temperature at which the laser intensity reaches its maximum is recorded as the dissolution temperature for that specific concentration.

-

-

Data Analysis: The solubility is calculated from the known amounts of solute and solvent at the point of complete dissolution. This process is repeated for various temperatures to construct a solubility curve. The results are often correlated using a semiempirical equation, such as the Apelblat equation.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the laser monitoring observation technique.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains within the domain of specific research publications, the qualitative solubility in a range of polar solvents and the detailed experimental methodology provided in this guide offer a solid foundation for scientists and researchers. The laser monitoring observation technique presents a robust and precise method for determining the solubility of this and other similar compounds, facilitating the optimization of processes in pharmaceutical development.

References

Thermal stability and decomposition of 1H-Tetrazole-1-acetic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1H-Tetrazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of this compound (TAA), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of TAA is critical for its safe handling, storage, and application, particularly in drug development, where thermal processing is common, and in the synthesis of high-energy materials.

Introduction to this compound

This compound is a substituted tetrazole, a five-membered heterocyclic ring containing four nitrogen atoms. The tetrazole ring is a bioisostere of the carboxylic acid group, making TAA and its derivatives valuable in designing metabolically stable drug candidates.[1] Its unique structure, characterized by a high nitrogen content and the acidic proton on the N1 position of the tetrazole ring, imparts both biological activity and considerable stored chemical energy.[2] The compound is utilized as a building block in the synthesis of complex organic molecules, including antimicrobial and anticancer agents, and as a ligand in coordination chemistry.[2] However, the high nitrogen content also makes the tetrazole ring prone to energetic decomposition upon heating, a critical safety consideration.[3][4]

Synthesis and Physicochemical Properties

The synthesis of this compound has evolved to improve safety and yield. Early methods often involved hazardous reagents like hydrazoic acid.[2] Modern, safer protocols have been developed, such as the reaction of glycine or its esters with an orthoformate and an azide source like sodium azide or trimethylsilyl azide (TMSA) in acetic acid.[5][6][7][8] One patented method reacting a glycine ester salt with trimethyl orthoformate and TMSA reports yields as high as 96.2%.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | [7] |

| Molecular Weight | 128.09 g/mol | [3][7] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 127-129 °C | [9] |

| Boiling Point | 381.1 °C at 760 mmHg | [9] |

| Density | 1.78 g/cm³ | [9] |

| Flash Point | 184.3 °C | [9] |

| Vapor Pressure | 1.73E-06 mmHg at 25°C | [9] |

Thermal Stability and Decomposition

The thermal stability of tetrazole compounds is a critical parameter due to their potential as energetic materials. The decomposition of the tetrazole ring is typically a highly exothermic process, releasing a significant amount of energy and gaseous products, primarily molecular nitrogen.[10][11]

General Decomposition Behavior

This compound is classified as an explosive (Division 1.4C), indicating it presents a moderate hazard.[4][9] The decomposition is characterized by the breakdown of the tetrazole ring, which can be initiated by heat, friction, or shock.[9] Thermal analysis of related phenyl tetrazoles shows that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C.[10] The primary decomposition products are expected to be nitrogen gas (N₂) and an isonitrile intermediate, resulting from the rearrangement of the remaining molecule.[10]

Table 2: Thermal Analysis Data for Tetrazole Compounds

| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Mass Loss (%) | Heat of Decomposition (J/g) |

| 1-phenyl-1H-tetrazole | 239.8 | 258.4 | 55.4 | 1488 |

| 1(4-chlorophenyl)-1H-tetrazole | 239.5 | 255.3 | 28.5 | 868 |

| 1(4-methoxyphenyl)-1H-tetrazole | 237.9 | 253.9 | 29.5 | 885 |

| 1(4-nitrophenyl)-1H-tetrazole | 238.1 | 243.6 | 62.1 | 1455 |

Source: Adapted from experimental data on phenyl tetrazoles.[10][12]

Proposed Decomposition Pathway

Theoretical studies on the thermal decomposition of the parent tetrazole molecule suggest a complex mechanism involving tautomeric equilibria and the formation of key intermediates.[13] For this compound, the decomposition is believed to proceed via the elimination of molecular nitrogen, a common fragmentation pattern for tetrazoles. This leads to the formation of a highly reactive nitrene or a related intermediate which can then rearrange.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

The thermal properties of this compound are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on melting, crystallization, and decomposition.

-

Objective: To determine the melting point, decomposition temperature (onset and peak), and the enthalpy (heat) of these transitions.

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) is placed into an aluminum or copper crucible.

-

The crucible is hermetically sealed to contain any pressure generated during decomposition.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically inert, like nitrogen).[14]

-

The instrument records the differential heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the DSC curve.

-

The activation energy of decomposition can be calculated using methods like the Kissinger method by running the experiment at multiple heating rates.[15]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatile components or decomposition products.

-

Objective: To determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.

-

Methodology:

-

A small sample (typically 5-15 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

The instrument continuously records the sample's mass. A significant drop in mass indicates decomposition and the release of gaseous products.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.[14]

-

Caption: A typical experimental workflow for the thermal analysis of TAA.

Structure-Stability Relationship

The thermal instability of this compound is intrinsically linked to its molecular structure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 21732-17-2 | Benchchem [benchchem.com]

- 3. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TETRAZOL-1-ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 6. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 7. CN103724288A - Post-processing method for preparing this compound through triethyl orthoformate method - Google Patents [patents.google.com]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 15. tsapps.nist.gov [tsapps.nist.gov]

Bioisosteric properties of the tetrazole ring in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven to be a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to the development of numerous successful therapeutics. This technical guide provides a comprehensive overview of the bioisosteric properties of the tetrazole ring, with a focus on its comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties: A Tale of Two Acids

While both the carboxylic acid and tetrazole moieties are acidic and can participate in similar interactions with biological targets, their distinct electronic and structural features give rise to subtle yet significant differences in their physicochemical profiles. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger, planar aromatic system compared to the carboxylate anion.[1] This has profound implications for a molecule's acidity (pKa), lipophilicity (logP/logD), and membrane permeability.

Acidity (pKa)

The pKa of a functional group is a critical determinant of its ionization state at physiological pH (typically around 7.4), which in turn influences its solubility, absorption, and ability to interact with target receptors. Both 5-substituted-1H-tetrazoles and carboxylic acids generally possess pKa values in a similar range, ensuring they are predominantly in their anionic forms in the body.[2] However, the specific pKa can be modulated by the nature of the substituent at the 5-position of the tetrazole ring or adjacent to the carboxyl group.

Lipophilicity (logP/logD)

Lipophilicity, a measure of a compound's ability to partition between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While it is a common assumption that replacing a carboxylic acid with a more lipophilic tetrazole will automatically enhance permeability, the reality is more nuanced. Although tetrazoles are generally more lipophilic than their carboxylic acid counterparts, this does not always translate to improved cell permeability.[3] This is potentially due to a greater desolvation penalty for the tetrazolate anion, which may form stronger hydrogen bonds with water that must be broken for membrane traversal.[1][3]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the tetrazole ring in comparison to a carboxylic acid.

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | Typically 4.0 - 5.0 | Typically 4.5 - 5.5 | Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets. |

| Lipophilicity (logP/logD) | Generally lower | Generally higher | Can improve absorption and distribution, but the effect on permeability must be experimentally verified. |

| Hydrogen Bonding | Strong H-bond acceptor (carboxylate) | Strong H-bond acceptor (tetrazolate) | Both can form strong interactions with target proteins. The tetrazole's diffuse charge may alter the geometry of these interactions. |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally resistant to metabolic degradation | Leads to longer half-life and improved pharmacokinetic profile. |

| Solubility | Generally good, especially for the salt form | Can be lower in the neutral form, but the salt form is typically soluble. | Formulation strategies may be required to address solubility challenges. |

| Permeability | Can be limited due to charge | Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[1] | Careful optimization of the overall molecular properties is necessary to achieve good permeability. |

Metabolic Stability: The Tetrazole Advantage

A primary driver for the bioisosteric replacement of a carboxylic acid with a tetrazole is the significant enhancement in metabolic stability.[1] Carboxylic acids are prone to Phase II metabolic transformations, particularly glucuronidation, which can lead to rapid clearance from the body and, in some cases, the formation of reactive acyl glucuronide metabolites with potential toxicity.[4] The tetrazole ring is generally resistant to such metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[5][6][7] This metabolic robustness is a key reason why tetrazole-containing drugs often exhibit improved bioavailability and duration of action compared to their carboxylic acid analogs.[5][8]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension provides a classic and compelling example of the successful application of tetrazole bioisosterism. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. A simplified schematic of this signaling pathway is presented below, illustrating the site of action for ARBs.

In the RAAS cascade, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the release of aldosterone, both of which increase blood pressure.[1][6][9] ARBs, such as losartan, valsartan, and irbesartan, contain a tetrazole moiety that is crucial for high-affinity binding to the AT1 receptor, thereby blocking the hypertensive effects of Angiotensin II.[5][10]

Losartan and its Carboxylic Acid Metabolite (EXP-3174)

Losartan is a prodrug that is metabolized in the liver to its active carboxylic acid metabolite, EXP-3174.[11][12] Interestingly, EXP-3174 is a more potent AT1 receptor antagonist than losartan itself.[11][13] This highlights that while the tetrazole in the parent drug is important for its overall profile, the bioisosteric carboxylic acid in the active metabolite is responsible for the primary therapeutic effect.

The following table provides a quantitative comparison of the AT1 receptor binding affinities for losartan and EXP-3174.

| Compound | Functional Group | AT1 Receptor Binding Affinity (IC50, nM) | Reference |

| Losartan | Tetrazole | 10.0 | [11][14] |

| EXP-3174 | Carboxylic Acid | 1.1 | [11][13][15] |

Experimental Protocols

Accurate determination of the physicochemical and metabolic properties of drug candidates is essential for making informed decisions during the drug discovery process. The following sections provide detailed methodologies for key experiments used to characterize compounds containing carboxylic acid or tetrazole moieties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of methanol and water if not fully water-soluble) to a final concentration of approximately 1 mM.[16]

-

Instrumentation: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[17]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Add a standardized solution of 0.1 M potassium chloride to maintain a constant ionic strength.[16][17][18]

-

Titration: For an acidic compound, titrate with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition. For a basic compound, titrate with 0.1 M HCl.[16][17][18]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17]

Determination of Lipophilicity (logD) by the Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4).

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and n-octanol. Pre-saturate the buffer with n-octanol and the n-octanol with the buffer by shaking them together and allowing the phases to separate.[19][20]

-

Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated buffer and n-octanol in a known volume ratio.[4][19]

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[4][19]

-

Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).[4]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). On ice, thaw pooled human liver microsomes (HLM) and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH-regenerating system.[2][21][22][23]

-

Incubation: In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of, for example, 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[2][21][22][23]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[2][21][22][23]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693 / k.[2]

Synthesis of 5-Substituted-1H-Tetrazoles

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[5][24][25][26]

A variety of catalysts can be employed to facilitate this reaction, including zinc salts (e.g., ZnBr2), ammonium chloride, and various Lewis and Brønsted acids.[5][24][26][27] The reaction is often carried out in solvents such as water or dimethylformamide (DMF) at elevated temperatures.[5][24][27] The use of water as a solvent is particularly advantageous as it is environmentally friendly and can mitigate the risk of explosion associated with the use of hydrazoic acid.[5][27]

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and widely utilized strategy in medicinal chemistry. The tetrazole moiety offers a unique combination of physicochemical properties, most notably its enhanced metabolic stability, which can lead to significant improvements in the pharmacokinetic profile of a drug candidate. While the acidity of tetrazoles is comparable to that of carboxylic acids, their increased lipophilicity does not always translate to improved permeability, highlighting the importance of a holistic approach to drug design that considers the interplay of multiple molecular properties. The successful development of numerous tetrazole-containing drugs, particularly in the class of angiotensin II receptor blockers, stands as a testament to the enduring value of this bioisosteric relationship in the quest for safer and more effective medicines. A thorough understanding of the comparative properties of these two important acidic functional groups, supported by robust experimental characterization, is essential for the rational design of the next generation of therapeutics.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 11. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. selleckchem.com [selleckchem.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]

- 22. mercell.com [mercell.com]

- 23. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 24. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. 1H-Tetrazole synthesis [organic-chemistry.org]